ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate
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Overview
Description
Ethyl (2E)-3-{5-bromo-3-azabicyclo[310]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure with a bromine atom and an azabicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the bromine atom with another functional group.
Scientific Research Applications
Ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The bromine atom may also play a role in these interactions by forming halogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but may lack the bromine atom or the azabicyclohexane moiety.
Cyclopropenes: These compounds are precursors in the synthesis of bicyclo[3.1.0]hexanes and share some structural similarities.
Uniqueness
Ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is unique due to its combination of a bromine atom, an azabicyclohexane moiety, and a prop-2-enoate group. This combination of features provides distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H14BrNO2 |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
ethyl (E)-3-(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate |
InChI |
InChI=1S/C10H14BrNO2/c1-2-14-8(13)3-4-9-5-10(9,11)7-12-6-9/h3-4,12H,2,5-7H2,1H3/b4-3+ |
InChI Key |
RVQJHTKSWQOBOH-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C12CC1(CNC2)Br |
Canonical SMILES |
CCOC(=O)C=CC12CC1(CNC2)Br |
Origin of Product |
United States |
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